![molecular formula C14H12FN3O5S B2550783 N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide CAS No. 321531-95-7](/img/structure/B2550783.png)
N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide
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Description
N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide, also known as FNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. FNPA is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Scientific Research Applications
Bioconjugation and Surface Engineering
Bioconjugation involves cross-linking, immobilization, surface modification, and labeling of biomolecules using specific linkers. N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide serves as a powerful photolinker for photoaffinity labeling. Historically known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), it remained unexplored for years due to concerns about ring-expanded dehydroazepine formation. However, evidence from 2001 revealed that FNAB can activate inert surfaces through nitrene insertion reactions. Its advantages over other photolinkers include simple preparation and compatibility with various polymers and biomolecules .
Materials Science and Surface Engineering
Beyond bioapplications, FNAB’s versatility extends to materials science. Researchers use it to modify surfaces, create functional coatings, and engineer interfaces. Its single-step preparation and compatibility with various materials make it an attractive choice for surface engineering.
properties
IUPAC Name |
N-[4-[(4-fluoro-3-nitrophenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-11-4-7-13(15)14(8-11)18(20)21/h2-8,17H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZWIBSKPSYXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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